Cas no 2227867-97-0 (rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 1,2,4-triazole substituent. This compound is of interest in medicinal and synthetic chemistry due to its stereochemical complexity and potential as a building block for bioactive molecules. The presence of both hydroxyl and triazole functional groups enhances its versatility in derivatization, enabling applications in asymmetric synthesis and drug discovery. Its rigid cyclopentane backbone contributes to conformational stability, while the methylated triazole moiety may influence binding affinity in target interactions. The racemic mixture allows for broad screening in catalytic or biological studies, with potential resolution into enantiopure forms for specialized applications.
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol structure
2227867-97-0 structure
Product name:rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
CAS No:2227867-97-0
MF:C8H13N3O
MW:167.208321332932
CID:6593008
PubChem ID:165600659

rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
    • 2227867-97-0
    • EN300-1626045
    • Inchi: 1S/C8H13N3O/c1-11-5-9-10-8(11)6-3-2-4-7(6)12/h5-7,12H,2-4H2,1H3/t6-,7-/m1/s1
    • InChI Key: QYUILZMYVUWDFW-RNFRBKRXSA-N
    • SMILES: O[C@@H]1CCC[C@H]1C1=NN=CN1C

Computed Properties

  • Exact Mass: 167.105862047g/mol
  • Monoisotopic Mass: 167.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.9Ų
  • XLogP3: -0.3

rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1626045-1.0g
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
2227867-97-0
1g
$1315.0 2023-06-04
Enamine
EN300-1626045-500mg
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
2227867-97-0
500mg
$809.0 2023-09-22
Enamine
EN300-1626045-50mg
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
2227867-97-0
50mg
$707.0 2023-09-22
Enamine
EN300-1626045-2500mg
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
2227867-97-0
2500mg
$1650.0 2023-09-22
Enamine
EN300-1626045-0.5g
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
2227867-97-0
0.5g
$1262.0 2023-06-04
Enamine
EN300-1626045-5.0g
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
2227867-97-0
5g
$3812.0 2023-06-04
Enamine
EN300-1626045-2.5g
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
2227867-97-0
2.5g
$2576.0 2023-06-04
Enamine
EN300-1626045-100mg
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
2227867-97-0
100mg
$741.0 2023-09-22
Enamine
EN300-1626045-1000mg
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
2227867-97-0
1000mg
$842.0 2023-09-22
Enamine
EN300-1626045-250mg
rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
2227867-97-0
250mg
$774.0 2023-09-22

Additional information on rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol

Introduction to rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol (CAS No. 2227867-97-0)

Rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol (CAS No. 2227867-97-0) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of cyclopentanol and features a 4-methyl-4H-1,2,4-triazol-3-yl substituent, which imparts unique pharmacological properties. The racemic nature of the compound suggests the presence of both enantiomers, which can have distinct biological activities and pharmacokinetic profiles.

The structure of rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is characterized by a cyclopentane ring with a hydroxyl group at the 1-position and a 4-methyl-4H-1,2,4-triazol-3-yl group at the 2-position. The chiral centers at the 1R and 2S positions contribute to the compound's stereochemistry and its potential for enantioselective interactions with biological targets. This structural complexity makes it an interesting candidate for drug development and chemical synthesis studies.

Recent research has focused on the biological activity of rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol. Studies have shown that this compound exhibits potent antifungal properties against various fungal strains, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the disruption of fungal cell membranes and inhibition of essential metabolic pathways. These findings have significant implications for the development of new antifungal agents to combat drug-resistant fungal infections.

In addition to its antifungal activity, rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol has also been investigated for its potential as an antiviral agent. Preliminary studies suggest that it may inhibit the replication of certain viruses by interfering with viral protein synthesis or assembly processes. This broad-spectrum activity makes it a promising lead compound for further optimization and development into therapeutic agents.

The pharmacokinetic properties of rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol have been studied to understand its behavior in biological systems. Research indicates that the compound has good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The compound is metabolized primarily in the liver through cytochrome P450 enzymes, leading to the formation of several metabolites that are excreted via urine and bile.

The safety profile of rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol has been evaluated in preclinical studies using animal models. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver and kidneys. However, further investigations are needed to fully assess its long-term safety and potential side effects in humans.

The synthetic route for preparing rac-(1R,2S)-2-(4-methyl--H--triazol--yl)cyclopentan--ol has been optimized to improve yield and purity. One common approach involves the reaction of cyclopentanone with an appropriate azide precursor followed by reduction to form the hydroxyl group. Chiral resolution techniques can be employed to separate the enantiomers if desired for specific applications.

In conclusion, rac-(1R,-S)-- strong>(< strong > 4 - methyl - 4 H - 1 , 2 , 4 - triazol - 3 - yl ) cyclopentan - 1 - ol (CAS No . 2 2 7867 -97 -0 ) strong > represents a promising compound with diverse biological activities and favorable pharmacological properties . Its potential as an antifungal and antiviral agent , combined with its good safety profile , makes it an attractive candidate for further development in medicinal chemistry . Ongoing research aims to elucidate its mechanism of action , optimize its structure for enhanced efficacy , and evaluate its therapeutic potential in clinical settings . p > article > response >

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